1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one 1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 214701-37-8
VCID: VC17626832
InChI: InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-13-7-8-14(12)2/h3-8H,1-2H3
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one

CAS No.: 214701-37-8

Cat. No.: VC17626832

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one - 214701-37-8

Specification

CAS No. 214701-37-8
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 1-[4-(1-methylimidazol-2-yl)phenyl]ethanone
Standard InChI InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-13-7-8-14(12)2/h3-8H,1-2H3
Standard InChI Key PPCHYTVEYVSXSE-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2=NC=CN2C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name, 1-[4-(1-methyl-1H-imidazol-2-yl)phenyl]ethan-1-one, reflects its core structure:

  • A phenyl ring substituted at the para position with a 1-methylimidazol-2-yl group.

  • An acetyl group (ethan-1-one) attached to the benzene ring.

Molecular Formula: C12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}
Molecular Weight: 200.24 g/mol
Key Functional Groups:

  • Imidazole ring (5-membered aromatic heterocycle with two nitrogen atoms).

  • Methyl group at the N1 position of the imidazole.

  • Ketone moiety at the benzylic position.

Table 1: Comparative Molecular Properties of Related Imidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine C12H15N3\text{C}_{12}\text{H}_{15}\text{N}_3201.27Amine, imidazole
1-Methyl-4-phenyl-1H-imidazol-2-amine C10H11N3\text{C}_{10}\text{H}_{11}\text{N}_3173.21Amine, imidazole
Target CompoundC12H12N2O\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}200.24Ketone, imidazole, methyl

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The compound can be synthesized through two primary routes:

  • Imidazole Ring Formation Followed by Ketone Introduction:

    • Step 1: Construct the 1-methylimidazole core via cyclization of α-haloketones with guanidine derivatives .

    • Step 2: Attach the imidazole to a para-substituted benzaldehyde intermediate.

    • Step 3: Oxidize the benzaldehyde to the corresponding ketone.

  • Ketone-First Approach:

    • Step 1: Synthesize 4-acetylphenylboronic acid.

    • Step 2: Couple with a pre-formed 1-methylimidazole via Suzuki-Miyaura cross-coupling.

Experimental Validation from Analogous Systems

The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine (a structural analog) involved a three-step sequence:

  • Cyclization: Reaction of α-bromoacetophenone with acetylguanidine in DMF at 30°C yielded N-(4-phenyl-1H-imidazol-2-yl)acetamide (60% yield) .

  • Hydrolysis: Acidic cleavage of the acetamide group produced the free amine.

  • Methylation: Treatment with methyl iodide introduced the N1-methyl group.

For the target ketone, analogous conditions could be adapted by replacing the amine intermediate with a ketone precursor. For example, Paal-Knorr pyrrole synthesis conditions (using 1,4-diones and ammonium acetate) have been employed to synthesize imidazole-carbaldehyde hybrids , suggesting viability for ketone formation.

Table 2: Optimized Reaction Conditions for Imidazole Derivatives

StepReagents/ConditionsYield (%)Key Challenges
Cyclizationα-Bromoacetophenone + acetylguanidine, DMF, 30°C60Exotherm control, byproduct formation
OxidationKMnO₄, acidic conditions75–85Over-oxidation to carboxylic acid
Cross-couplingSuzuki-Miyaura (Pd catalyst, base)50–70Purification of biaryl products

Physicochemical Properties and Spectral Data

Predicted Properties

  • Appearance: Likely a crystalline solid (based on analogs such as 1-methyl-4-phenyl-1H-imidazol-2-amine, which is a solid with m.p. 218–220°C ).

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the imidazole ring; limited solubility in water.

  • Stability: Sensitive to strong acids/bases; the ketone moiety may undergo nucleophilic addition or reduction.

Spectroscopic Characterization (Hypothetical)

  • ¹H NMR (DMSO-d₆):

    • δ 2.50 (s, 3H, COCH₃),

    • δ 3.80 (s, 3H, N-CH₃),

    • δ 7.40–7.80 (m, 4H, aromatic H),

    • δ 7.90 (s, 1H, imidazole H).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (C=N imidazole).

Applications in Pharmaceutical Chemistry

Antibacterial Activity

Imidazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, hybrids of 1-methyl-5-nitroimidazole and benzofuranones showed inhibitory activity against Staphylococcus aureus and Klebsiella pneumoniae . The ketone moiety in the target compound could serve as a reactive handle for further derivatization into Schiff bases or hydrazones, enhancing bioactivity.

Kinase Inhibition

The imidazole ring is a common pharmacophore in kinase inhibitors (e.g., JAK2 inhibitors). Molecular docking studies suggest that the planar structure of the target compound may allow π-π stacking interactions with ATP-binding pockets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator